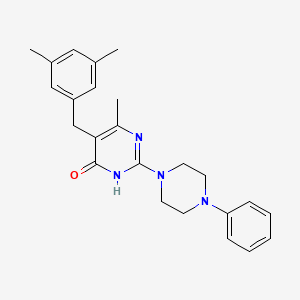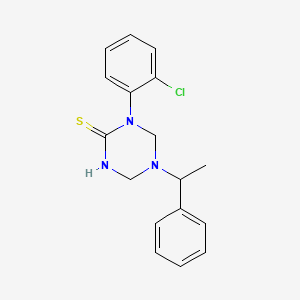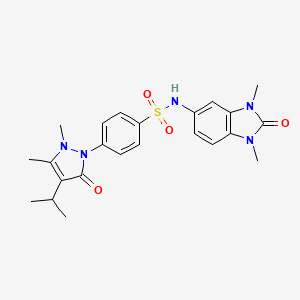![molecular formula C23H19FN2O6S B11488400 7-[3-(2-Amino-2-oxoethoxy)-4-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488400.png)
7-[3-(2-Amino-2-oxoethoxy)-4-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-(CARBAMOYLMETHOXY)-4-METHOXYPHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a carbamoylmethoxy group, and a fluorophenyl group. Its molecular formula is C22H18FN3O5S.
Preparation Methods
The synthesis of 7-[3-(CARBAMOYLMETHOXY)-4-METHOXYPHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves multiple steps, including the formation of the thieno[3,2-b]pyridine core and the subsequent functionalization of the molecule. The synthetic route typically includes:
Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-b]pyridine ring.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, using catalysts, and employing large-scale reactors.
Chemical Reactions Analysis
7-[3-(CARBAMOYLMETHOXY)-4-METHOXYPHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[3-(CARBAMOYLMETHOXY)-4-METHOXYPHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 7-[3-(CARBAMOYLMETHOXY)-4-METHOXYPHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include signaling pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
7-[3-(CARBAMOYLMETHOXY)-4-METHOXYPHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other thieno[3,2-b]pyridine derivatives and molecules with carbamoylmethoxy or fluorophenyl groups.
Uniqueness: The unique combination of functional groups and the specific arrangement of atoms in this compound contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19FN2O6S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
7-[3-(2-amino-2-oxoethoxy)-4-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C23H19FN2O6S/c1-31-15-7-4-12(8-16(15)32-10-17(25)27)14-9-18(28)26-20-19(11-2-5-13(24)6-3-11)22(23(29)30)33-21(14)20/h2-8,14H,9-10H2,1H3,(H2,25,27)(H,26,28)(H,29,30) |
InChI Key |
IKOIQSDFBUKUAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-cyano-4,5-diethoxyphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide](/img/structure/B11488333.png)
![Methyl 4-{4-oxo-3-[2-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroquinazolin-2-yl}benzoate](/img/structure/B11488343.png)
![3-[(4-fluorophenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B11488347.png)

![4-chloro-5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B11488359.png)


![3-(4-Fluorophenyl)-5-oxo-7-[2-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488370.png)
![N-[2-(4-benzoylphenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B11488378.png)
![N-(4-{[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11488385.png)
![N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11488393.png)
![N-(4-{[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11488408.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488416.png)
